molecular formula C9H21ClN2O2S B13943151 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride

1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B13943151
M. Wt: 256.79 g/mol
InChI Key: HFWOXWXZJCTTLV-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride typically involves the reaction of N-methylpiperidin-4-amine with isopropylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors by binding to their active sites. This interaction can lead to changes in the biochemical pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

  • 1-(Isopropylsulfonyl)-N-ethylpiperidin-4-amine hydrochloride
  • 1-(Isopropylsulfonyl)-N-propylpiperidin-4-amine hydrochloride
  • 1-(Isopropylsulfonyl)-N-butylpiperidin-4-amine hydrochloride

Comparison: 1-(Isopropylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications . The presence of the methyl group in the piperidine ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

N-methyl-1-propan-2-ylsulfonylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-8(2)14(12,13)11-6-4-9(10-3)5-7-11;/h8-10H,4-7H2,1-3H3;1H

InChI Key

HFWOXWXZJCTTLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)NC.Cl

Origin of Product

United States

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